2-Bromopropionic acid, cyclohexyl ester
Description
2-Bromopropionic acid, cyclohexyl ester (C₉H₁₅BrO₂) is an ester derivative of 2-bromopropionic acid, where the hydroxyl group is replaced by a cyclohexyloxy group.
Properties
Molecular Formula |
C9H15BrO2 |
|---|---|
Molecular Weight |
235.12 g/mol |
IUPAC Name |
cyclohexyl 2-bromopropanoate |
InChI |
InChI=1S/C9H15BrO2/c1-7(10)9(11)12-8-5-3-2-4-6-8/h7-8H,2-6H2,1H3 |
InChI Key |
KYIHVTGNZANTHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC1CCCCC1)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
a. 2-Bromopropionic Acid Esters
- Methyl 2-bromopropionate (C₄H₇BrO₂): A lower alkyl ester with a molecular weight (MW) of 167.001 g/mol. It exhibits a boiling point (bp) of ~158–160°C (ethyl ester) and a refractive index of 1.451 .
- Ethyl 2-bromopropionate (C₅H₉BrO₂): MW 181.03 g/mol, bp 158–160°C, and density 1.391 g/cm³. Used as a flavoring agent and synthetic intermediate .
- Pentadecyl 2-bromopropionate (C₁₈H₃₅BrO₂): A long-chain ester identified in Uvaria picta extracts. Exhibits antibacterial activity, likely due to the bromine moiety enhancing interaction with microbial membranes .
Its higher MW (~235 g/mol, estimated) may also affect solubility and volatility .
b. Cyclohexyl Esters of Halogenated Acids
- Cyclohexyl propanoate (C₉H₁₆O₂): MW 156 g/mol. A non-brominated analog used in fragrances. The absence of bromine reduces electrophilicity and reactivity .
- 5-Bromopentanoic acid, cyclohexyl ester (C₁₁H₁₉BrO₂): A positional isomer with bromine on the fifth carbon. The longer carbon chain and bromine position may alter biological activity and lipophilicity compared to 2-bromopropionic acid derivatives .
Key Difference: The 2-bromopropionic acid moiety in the target compound provides a reactive α-bromine, making it more susceptible to substitution reactions than 5-bromopentanoic acid derivatives.
Physicochemical Properties
Notes:
- The cyclohexyl ester’s higher bp and MW compared to methyl/ethyl esters reflect increased van der Waals forces from the cyclohexyl group.
- Lipophilicity increases with alkyl chain length, as seen in pentadecyl vs. cyclohexyl esters, impacting bioavailability and applications .
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